N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide
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Overview
Description
N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide is a chemical compound with the molecular formula C16H11F6NO and a molecular weight of 347.26 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a formamide group. The compound is known for its unique chemical properties, including a high boiling point of approximately 394.5°C and a density of 1.339 g/cm³ at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and activate substrates in chemical reactions . These interactions are crucial for its effectiveness in various applications, including catalysis and drug design .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
Bistriflimide: Known for its use in ionic liquids and as a catalyst in various chemical reactions.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a mild triflating reagent in organic synthesis.
Uniqueness
N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide is unique due to its specific combination of trifluoromethyl groups and formamide functionality, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H11F6NO |
---|---|
Molecular Weight |
347.25 g/mol |
IUPAC Name |
N-[bis[3-(trifluoromethyl)phenyl]methyl]formamide |
InChI |
InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-3-10(7-12)14(23-9-24)11-4-2-6-13(8-11)16(20,21)22/h1-9,14H,(H,23,24) |
InChI Key |
NFBYLMWPQGYRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)NC=O |
Origin of Product |
United States |
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